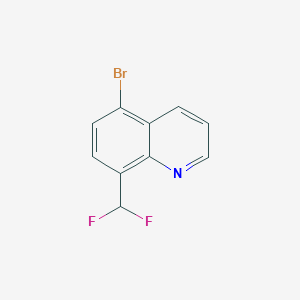

3-bromo-2-chloro-5-(difluoromethyl)thiophene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-bromo-2-chloro-5-(difluoromethyl)thiophene” is a chemical compound with the molecular formula C5H2BrClF2S . It is a derivative of thiophene, a heterocyclic compound that has gained increased interest in many fields of science and industry .

Synthesis Analysis

The synthesis of such compounds often involves halogen-substituted thiophenes as starting materials . A method known as the “halogen dance” reaction has been utilized for the preparation of iodothiophenes . This reaction involves the treatment of halogenated heteroaromatic compounds with LDA, leading to the formation of rearranged lithiated intermediates . The ease of migration of the halogen atom in halogen-substituted thiophenes in this reaction depends on its nature and increases in the series Cl < Br < I .Molecular Structure Analysis

The molecular structure of “3-bromo-2-chloro-5-(difluoromethyl)thiophene” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “3-bromo-2-chloro-5-(difluoromethyl)thiophene” can be quite complex. For instance, a catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . This protocol allows for a formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .科学研究应用

Organic Synthesis Building Blocks

3-bromo-2-chloro-5-(difluoromethyl)thiophene: is a valuable building block in organic synthesis. Its halogenated structure makes it a versatile precursor for various coupling reactions, such as Suzuki and Stille couplings, which are pivotal for constructing complex organic molecules. The presence of bromine and chlorine atoms allows for selective substitutions, enabling the synthesis of a wide array of thiophene derivatives with potential applications in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound can be used to synthesize thiophene-based polymers. These polymers exhibit interesting electronic properties, making them suitable for use in organic semiconductors and conductive materials. The difluoromethyl group in the compound could enhance the polymer’s stability and its ability to transport charge, which is crucial for the development of organic photovoltaic cells .

Medicinal Chemistry

The compound’s structural features are beneficial in medicinal chemistry, where it can serve as a scaffold for drug development. Thiophene rings are common in drug molecules due to their stable aromatic system and ability to engage in pi-stacking interactions with biological targets. The halogens provide points of functionalization for further modification, leading to the discovery of new therapeutic agents .

Agrochemical Research

In agrochemical research, halogenated thiophenes are often explored for their potential as precursors to pesticides and herbicides. The electron-withdrawing difluoromethyl group could impart necessary physicochemical properties to the final agrochemical products, such as increased lipophilicity for better plant uptake .

Catalysis

This compound can also find applications in catalysis, particularly in the development of catalyst systems for organic reactions. The thiophene moiety can be part of ligand structures that bind to metal centers, influencing the reactivity and selectivity of the catalytic process .

Fluorine Chemistry

The difluoromethyl group is of particular interest in fluorine chemistry. Researchers can explore the reactivity of this moiety in various chemical transformations, such as nucleophilic substitution reactions, to introduce fluorine-containing groups into target molecules. This is significant since fluorinated compounds have a wide range of applications in pharmaceuticals and agrochemicals due to their unique biological activities .

Photovoltaic Materials

The electron-rich thiophene combined with electron-withdrawing halogens and difluoromethyl groups can be used to create photovoltaic materials. These materials can be designed to have optimal band gaps and electron affinities for efficient light absorption and charge separation, which are critical for solar energy conversion .

Chemical Sensors

Lastly, the compound’s ability to form conductive polymers can be exploited in the development of chemical sensors. These sensors can detect various environmental pollutants or important biological markers by changing their electrical properties upon interaction with specific analytes .

未来方向

Thiophene derivatives, including “3-bromo-2-chloro-5-(difluoromethyl)thiophene”, have potential applications in many fields of science and industry . Future research could focus on developing more efficient synthesis methods, exploring new reactions, and investigating potential applications of these compounds.

作用机制

Target of Action

Thiophene derivatives have gained increased interest in many fields of science and industry, and they can be utilized for further synthesis of new molecular structures .

Mode of Action

It’s known that halogenated heteroaromatic compounds like this can undergo a “halogen dance” reaction, which involves treatment with lda leading to the formation of rearranged lithiated intermediates . This proves to be a versatile synthetic route toward substituted heterocycles .

Biochemical Pathways

The compound’s halogen dance reaction can lead to the formation of various functionalized thiophenes, which can serve as building blocks in numerous chemical transformations .

Result of Action

Its halogen dance reaction can lead to the synthesis of a number of previously unknown (difluoromethyl)- and (chloromethyl)thiophenes .

Action Environment

The halogen dance reaction it undergoes is known to be influenced by the nature of the halogen atom, with the ease of migration increasing in the series cl < br < i .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-chloro-5-(difluoromethyl)thiophene involves the introduction of bromine, chlorine, and difluoromethyl groups onto a thiophene ring.", "Starting Materials": [ "Thiophene", "Bromine", "Chlorine", "Difluoromethane", "Sodium hydride", "Dimethylformamide", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Thiophene is treated with sodium hydride in dimethylformamide to form the sodium salt of thiophene.", "Bromine is added to the sodium salt of thiophene to form 3-bromo thiophene.", "3-bromo thiophene is treated with chlorine in the presence of acetic acid and sodium acetate to form 3-bromo-2-chloro thiophene.", "Difluoromethane is added to 3-bromo-2-chloro thiophene in the presence of sodium hydroxide and water to form 3-bromo-2-chloro-5-(difluoromethyl)thiophene." ] } | |

CAS 编号 |

2091608-75-0 |

产品名称 |

3-bromo-2-chloro-5-(difluoromethyl)thiophene |

分子式 |

C5H2BrClF2S |

分子量 |

247.5 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。